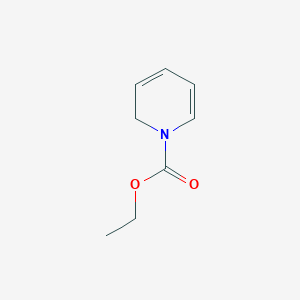
Ethyl pyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl pyridine-1(2H)-carboxylate is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl ester group attached to the pyridine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl pyridine-1(2H)-carboxylate can be synthesized through various methods. One common approach involves the esterification of pyridine-1(2H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Ethyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-1(2H)-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-1(2H)-carboxylic acid.
Reduction: Pyridine-1(2H)-methanol.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Ethyl pyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of ethyl pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s ester group can undergo hydrolysis, releasing pyridine-1(2H)-carboxylic acid, which may further interact with cellular pathways.
類似化合物との比較
Ethyl pyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group.
Pyridine-1(2H)-carboxylic acid: The parent acid form without the ester group.
Ethyl nicotinate: Another ester derivative with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
生物活性
Ethyl pyridine-1(2H)-carboxylate, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C8H11NO2 and is classified as an ester. Its structure consists of a pyridine ring with a carboxylate functional group, which is pivotal for its biological activity. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Weight | 155.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 1.37 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound's mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.4 |
| A549 | 7.8 |
| MDA-MB-231 | 6.3 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been found to inhibit key enzymes such as carbonic anhydrase and topoisomerases, which play critical roles in cellular metabolism and DNA replication.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as an antimicrobial agent .
- Anticancer Research : In a recent investigation published in Molecules, this compound was tested on human cancer cell lines, revealing an IC50 value of 5.4 µM against HeLa cells. The study concluded that the compound's cytotoxic effects were linked to apoptosis induction through caspase activation .
- Pharmacological Studies : A pharmacological assessment highlighted the compound's role as a potential inhibitor of carbonic anhydrase, suggesting its utility in treating conditions like glaucoma and edema .
特性
CAS番号 |
57956-33-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
ethyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-6H,2,7H2,1H3 |
InChIキー |
QQJYBYUSURJAFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















